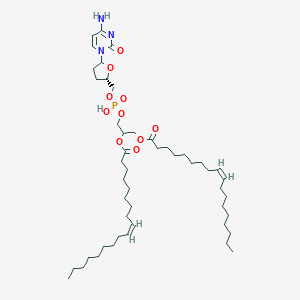

N-Methyl-3-phenoxybenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

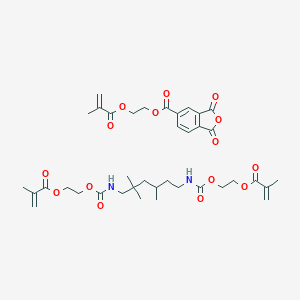

N-Methyl-3-phenoxybenzylamine is a compound of interest due to its potential applications in pharmacology, including anti-tumor, anti-cancer, and anti-thrombosis activities. It is also a precursor for the synthesis of pharmacologically active derivatives .

Synthesis Analysis

The synthesis of N-Methyl-3-phenoxybenzylamine involves the use of 3-phenoxybenzonitrile as a starting material, which is converted to 3-phenoxybenzyl acid ethylimidate hydrochloride via the Pinner reaction. This intermediate then reacts with N-methylaniline to form N-methyl-N-phenyl-3-phenoxyphenylamidine, which is closely related to the target compound .

Molecular Structure Analysis

While the exact molecular structure of N-Methyl-3-phenoxybenzylamine is not detailed in the provided papers, related compounds such as N-phenyl-4-nitrobenzylamine have been studied. These compounds exhibit specific crystal and molecular structures, with defined bond angles and distances, which can provide insights into the structural characteristics that N-Methyl-3-phenoxybenzylamine may possess .

Chemical Reactions Analysis

N-Methyl-3-phenoxybenzylamine may undergo various chemical reactions due to the presence of the phenoxy and amine groups. For instance, the Mannich reaction of phenols with N-methylenealkylamines can lead to the formation of o-hydroxybenzylamine derivatives and subsequent transformations into benzoxazines . Such reactions are indicative of the reactivity of compounds similar to N-Methyl-3-phenoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-3-phenoxybenzylamine can be inferred from related compounds. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provide insights into the infrared and Raman spectra that could be expected for N-Methyl-3-phenoxybenzylamine . Additionally, the crystal structure and hydrogen-bonding characteristics of similar compounds suggest that N-Methyl-3-phenoxybenzylamine may exhibit significant intermolecular interactions .

Relevant Case Studies

Case studies involving similar compounds, such as the inactivation of pig liver mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine, demonstrate the biological relevance of these types of molecules. The inactivation process is time-dependent and protected by the substrate and product of the enzyme, which could be relevant for understanding the biological interactions of N-Methyl-3-phenoxybenzylamine .

Applications De Recherche Scientifique

Synthesis and Precursor Use

N-Methyl-3-phenoxybenzylamine derivatives are explored in the realm of synthetic chemistry for their potential as precursors to pharmacologically active compounds. Specifically, research indicates their use in synthesizing N-methyl-N-phenyl-3-phenoxyphenylamidine, which may exhibit high biological activities such as anti-tumor, anti-cancer, and anti-thrombosis effects without toxic and carcinogenic outcomes. This compound serves as a foundational reagent for further pharmacological derivatives, highlighting the versatile application of N-Methyl-3-phenoxybenzylamine in drug development and synthesis processes (Popov, Korchagina, & Karataeva, 2013).

Catalytic Activity and Material Synthesis

In the field of material science, derivatives of N-Methyl-3-phenoxybenzylamine are utilized in catalyzing the formation of complex materials. An example includes the study of novel recovery techniques for nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition. This research demonstrates the potential of N-Methyl-3-phenoxybenzylamine derivatives in facilitating the synthesis of materials with specific nanostructures, which have wide-ranging applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).

Safety And Hazards

“N-Methyl-3-phenoxybenzylamine” is classified as dangerous . It has hazard statements H301, H302, H314, H315, H319, H335 . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-methyl-1-(3-phenoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOOQWWBPGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441059 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-phenoxybenzylamine | |

CAS RN |

129535-78-0 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)